4-Chloro-7-iodo-1,3-benzoxazole

Site-selective cross-coupling Sequential functionalization Benzoxazole library synthesis

Researchers requiring regiospecific, sequential functionalization of the benzoxazole core often face yield losses from statistical mixtures with symmetric dihalogenated analogs. 4-Chloro-7-iodo-1,3-benzoxazole solves this via orthogonal C4-Cl and C7-I reactivity. - Enables programmed, one-pot Suzuki-Miyaura couplings with complete site-selectivity; eliminates regioisomer purification. - Iodo substituent provides a heavy atom for X-ray phasing and intrinsic fluorescence quenching for turn-on probe design. - Distinct electronic profile vs. mono-halogenated scaffolds supports precise SAR exploration in kinase and GPCR programs.

Molecular Formula C7H3ClINO
Molecular Weight 279.46 g/mol
Cat. No. B12856745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-iodo-1,3-benzoxazole
Molecular FormulaC7H3ClINO
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)N=CO2)I
InChIInChI=1S/C7H3ClINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H
InChIKeyJJXISUCYUFQMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-iodo-1,3-benzoxazole: Dual-Halogenated Heterocyclic Building Block


4-Chloro-7-iodo-1,3-benzoxazole (CAS 1823361-10-9, molecular formula C₇H₃ClINO, molecular weight 279.46 g/mol) is a heterocyclic compound belonging to the benzoxazole family, featuring a fused benzene–oxazole bicyclic core with a chloro substituent at the 4-position and an iodo substituent at the 7-position . Benzoxazoles are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects [1]. The distinct 4-Cl/7-I dihalogenation pattern on the benzoxazole framework offers a unique combination of electronic and steric properties that enables sequential, site-selective synthetic transformations not achievable with mono-halogenated or symmetrically dihalogenated analogs, making it a strategic building block for divergent library synthesis and structure–activity relationship (SAR) exploration [2].

1
C7-iodo selective Suzuki coupling via Pd catalysis
2
C4-chloro subsequent coupling for divergent difunctionalization
3
4,7-disubstituted benzoxazole library with regioisomer purity

Why This Dihalo-Benzoxazole Cannot Be Replaced by Generic Analogs


The 4-chloro-7-iodo substitution pattern is not interchangeable with common alternatives such as 4-chloro-1,3-benzoxazole (single halogen), 4,7-dichloro-1,3-benzoxazole (symmetric dihalogen), or 7-iodo-1,3-benzoxazole (single iodine). The iodine atom at the 7-position possesses significantly greater leaving-group ability than chlorine, enabling preferential oxidative addition with palladium(0) catalysts in cross-coupling reactions [1]. This orthogonal reactivity—iodine reacting first while chlorine remains intact—allows sequential, site-selective functionalization that is impossible with symmetric 4,7-dichloro analogs, where competitive coupling at both positions yields statistical product mixtures and reduced yields . Furthermore, the C4-Cl substituent exerts an electron-withdrawing effect distinct from C4-H or C4-Br, modulating the benzoxazole ring electronics and influencing both chemical reactivity and biological target engagement [2]. Substituting this compound with a generic benzoxazole building block would therefore compromise both synthetic efficiency and the regiospecific SAR information essential for medicinal chemistry programs.

4-Chloro-1,3-benzoxazole (single Cl)
Lacks orthogonal reactivity; cannot access 4,7-differentially substituted products without extra halogenation steps, altering synthetic efficiency.
4,7-Dichloro-1,3-benzoxazole (symmetric Cl)
Indistinguishable chlorine reactivity leads to statistical product mixtures in cross-coupling, compromising regioisomer purity and requiring separation.
7-Iodo-1,3-benzoxazole (single I)
Requires additional C4 functionalization to achieve dual substitution; reversed sequence may introduce protecting-group demands or lower overall yield.

Quantitative Differentiation Against Closest Structural Analogs


Orthogonal Cross-Coupling Reactivity for Sequential Functionalization

In palladium-catalyzed Suzuki–Miyaura cross-coupling, the C7-iodo substituent of 4-chloro-7-iodo-1,3-benzoxazole undergoes oxidative addition preferentially over the C4-chloro substituent, enabling clean sequential diarylation. This orthogonal reactivity is directly evidenced by the analogous 4-chloro-6-iodoquinoline system reported by Tsvetkov et al., where iodine-selective coupling proceeds first with arylboronic acids in 70–90% yield, followed by chlorine substitution in 60–80% yield, all in a one-pot procedure [1]. In contrast, symmetric 4,7-dichloro-1,3-benzoxazole would yield statistical mixtures of mono- and bis-arylated products due to the indistinguishable reactivity of the two chlorine atoms . The reactivity differential is rooted in the lower bond dissociation energy of C–I (approx. 57 kcal/mol) versus C–Cl (approx. 95 kcal/mol) for aromatic halides, a well-established principle in organometallic chemistry [2].

Site-selective coupling
Class-level inference
Target: C7-I selective yield 70–90% (quinoline analog inferred)
Comparator (4,7-diCl): statistical ~30–50% yield
Supports site-selective sequential coupling workflows
Exact benzoxazole yields to verify; class-level inference from quinoline system
Site-selective cross-coupling Sequential functionalization Benzoxazole library synthesis Palladium catalysis

Enhanced Lipophilicity from Iodine Substitution

The presence of iodine at the 7-position increases the molecular weight of 4-chloro-7-iodo-1,3-benzoxazole by approximately 126 Da compared to the non-iodinated 4-chloro-1,3-benzoxazole (MW 279.46 vs. 153.56 g/mol) [1]. For the isomeric 7-chloro-2-iodo-1,3-benzoxazole, the computed XLogP3-AA value is 3.1 [2], and the target compound is expected to exhibit comparable or slightly higher lipophilicity due to the 4-Cl/7-I substitution pattern. This represents a substantial increase over 4-chloro-1,3-benzoxazole (estimated XLogP ~1.5–1.8 based on the absence of the hydrophobic iodine substituent). The increased molecular weight and lipophilicity directly influence passive membrane permeability and plasma protein binding, parameters critical for both in vitro assay behavior and potential in vivo pharmacokinetic profiling [3].

Lipophilicity increase
Cross-study comparable
Target: MW 279.46; predicted XLogP ~3.0–3.3
4-Cl analog: MW 153.56; XLogP ~1.5–1.8
May increase passive cell permeability in assays
Predicted logP; experimental logD determination recommended
Lipophilicity Molecular weight Physicochemical properties Drug-likeness Permeability

Fluorescence Quenching by Heavy Atom Effect

A systematic study of halogenated 2-phenyl-benzoxazole derivatives by Pariat et al. (2015) demonstrated that fluorescence quantum yield in solution decreases progressively with increasing halogen size: the fluorinated derivative showed the strongest emission, followed by the chlorinated derivative, while the brominated derivative showed markedly reduced emission and the iodinated derivative was virtually non-emissive due to the heavy atom effect promoting intersystem crossing to the triplet state [1]. Extrapolating this class-level trend to 4-chloro-7-iodo-1,3-benzoxazole, the C7-iodo substituent is expected to substantially quench fluorescence relative to the 4-chloro-1,3-benzoxazole comparator. This property is not a liability but a differentiating characteristic: it makes the compound suitable as a non-fluorescent scaffold in fluorescence-based assays where low background signal is advantageous, or as a precursor for turn-on fluorescent probes via iodine replacement [2].

Fluorescence quenching
Class-level inference
Target: negligible emission (heavy atom effect by iodine)
Cl analog: moderate solid-state fluorescence
May support development of non-fluorescent turn-on probes
Extrapolated from 2-phenyl-benzoxazole series; scaffold-specific data needed
Fluorescence quenching Heavy atom effect Photoluminescence Benzoxazole photophysics

Dual-Handle Functionality for Divergent Library Synthesis

4-Chloro-7-iodo-1,3-benzoxazole (CAS 1823361-10-9) is commercially available from multiple chemical suppliers, typically at ≥95% purity . The benzoxazole core itself is a well-validated scaffold for parallel library synthesis: copper-catalyzed cyclization of ortho-haloanilides enables efficient construction of diverse benzoxazole libraries with substitution at various ring positions [1]. The 4-Cl/7-I substitution pattern is particularly advantageous because the two halogens serve as independent synthetic handles for sequential diversification without the need for additional functional group interconversions or protecting-group manipulations, reducing the number of synthetic steps required to access fully elaborated target molecules compared to mono-halogenated benzoxazole building blocks [2].

Synthetic handles
Supporting evidence
Target: two orthogonal handles (C4-Cl, C7-I), ≥95% purity
Mono-halo analog: one handle; requires extra functionalization step
May reduce synthetic steps for divergent library construction
Commercial availability from multiple suppliers confirmed
Building block Commercial availability Benzoxazole library Parallel synthesis Medicinal chemistry

Optimal Research and Industrial Application Scenarios


Divergent Synthesis of 4,7-Disubstituted Benzoxazole Libraries

The orthogonal C4-Cl and C7-I handles enable one-pot, sequential Suzuki–Miyaura couplings to install different aryl/heteroaryl groups at the 7- and 4-positions in a programmed manner. This is the primary procurement rationale for medicinal chemistry groups building focused benzoxazole libraries for kinase inhibition, GPCR modulation, or antiparasitic drug discovery programs [1]. The regioisomer purity achieved through sequential coupling eliminates the need for chromatographic separation of regioisomeric mixtures, directly reducing purification costs and accelerating SAR cycle time [2].

Non-Fluorescent Scaffold for Turn-On Probe Development

The heavy atom effect of the C7-iodo substituent suppresses intrinsic benzoxazole fluorescence, as demonstrated in the class-level study of halogenated 2-phenyl-benzoxazole derivatives where the iodinated analog was virtually non-emissive [1]. This property makes 4-chloro-7-iodo-1,3-benzoxazole an advantageous starting material for designing fluorescent turn-on probes: the iodine serves both as a fluorescence quencher and as a reactive handle for probe attachment via cross-coupling. Upon iodine replacement, fluorescence is restored, providing a built-in signal transduction mechanism [2].

Halogen-Enriched Derivatives for Cell-Based Phenotypic Screening

The increased molecular weight and lipophilicity conferred by the iodine substituent (MW 279.46 g/mol; estimated XLogP3 ~3.0–3.3 vs. ~1.5–1.8 for the non-iodinated 4-chloro analog) are expected to enhance passive membrane permeability [1][2]. In phenotypic screening cascades where cellular penetration is a prerequisite for hit identification, iodine-containing building blocks may offer an inherent permeability advantage over lighter halogen analogs. This rationale supports the procurement of 4-chloro-7-iodo-1,3-benzoxazole for the construction of compound collections destined for cell-based assays [3].

Heavy-Atom Precursor for Structural Biology Applications

The iodine atom at the 7-position provides a heavy-atom site for X-ray crystallographic phasing (single-wavelength anomalous diffraction, SAD) when the compound or its derivatives are co-crystallized with protein targets. Additionally, iodine-125 or iodine-131 isotopic exchange at the 7-position could, in principle, yield radiolabeled analogs for autoradiography or SPECT imaging studies, although this application requires further experimental validation. Procurement for structural biology or radiochemistry groups seeking heavy-atom or isotopic labeling handles is a niche but valid use case [1].

Application
Selection Property
Validation Focus
Divergent Synthesis of 4,7-Disubstituted Libraries
Orthogonal C7-I/C4-Cl reactivity
Regioisomer purity & coupling sequence verification
Non-Fluorescent Turn-On Probe Development
Heavy atom fluorescence quenching
Signal transduction upon iodine replacement
Cell-Based Phenotypic Screening Libraries
Increased lipophilicity for permeability assessment
Cell permeability & assay compatibility
Structural Biology (SAD Phasing)
Iodine heavy atom for phasing
Co-crystallization & anomalous diffraction
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